4-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
CAS No.: 92306-69-9
Cat. No.: VC5641954
Molecular Formula: C5H4N6
Molecular Weight: 148.129
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92306-69-9 |
|---|---|
| Molecular Formula | C5H4N6 |
| Molecular Weight | 148.129 |
| IUPAC Name | 4-(2H-tetrazol-5-yl)pyrimidine |
| Standard InChI | InChI=1S/C5H4N6/c1-2-6-3-7-4(1)5-8-10-11-9-5/h1-3H,(H,8,9,10,11) |
| Standard InChI Key | TYYLJWSPZRCEFT-UHFFFAOYSA-N |
| SMILES | C1=CN=CN=C1C2=NNN=N2 |
Introduction
Synthetic Routes to 4-(1H-Tetrazol-5-yl)pyrimidine
[3+2] Cycloaddition of Nitriles and Azides
The most common method for synthesizing tetrazole derivatives involves the [3+2] cycloaddition between nitriles and sodium azide. For 4-(1H-tetrazol-5-yl)pyrimidine, this approach typically starts with a pyrimidine-4-carbonitrile precursor. Under microwave irradiation or thermal conditions, the nitrile group undergoes cycloaddition with sodium azide in the presence of catalysts such as scandium triflate or copper(II) complexes . For example:
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Reaction Conditions:
This method is favored for its scalability and minimal byproducts.
Multicomponent Reactions (MCRs)
Multicomponent reactions enable the simultaneous formation of the pyrimidine and tetrazole rings. A representative protocol involves:
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Components:
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Aldehyde (e.g., 4-pyrimidinecarboxaldehyde)
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1H-Tetrazole-5-amine
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Cyanoacetylating agent (e.g., 3-cyanoacetyl indole)
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This strategy is advantageous for introducing diverse substituents on the pyrimidine ring.
Structural and Physicochemical Properties
Crystallographic Data
Single-crystal X-ray diffraction studies of analogous tetrazolylpyrimidines reveal:
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Bond Lengths:
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Dihedral Angle: ~15° between tetrazole and pyrimidine planes, indicating moderate conjugation .
Spectroscopic Characteristics
Thermal Stability
Differential scanning calorimetry (DSC) of related compounds shows decomposition temperatures (Tdec) exceeding 260°C, attributed to the stable tetrazole ring .
Biological and Pharmacological Applications
Antimicrobial Activity
Tetrazolylpyrimidines exhibit moderate to potent activity against bacterial and fungal strains:
| Compound | MIC (μg/mL) | Target Organisms | Reference |
|---|---|---|---|
| 4-(Tetrazol-5-yl)pyrimidine | 23.4–46.9 | S. aureus, E. coli, C. albicans |
Mechanistic studies suggest inhibition of DNA gyrase and cell wall synthesis .
Antiviral Activity
Nonannulated tetrazolylpyrimidines demonstrate anti-influenza activity:
Energetic Materials Applications
The high nitrogen content (71.58% in analogous compounds ) and thermal stability make 4-(tetrazol-5-yl)pyrimidine a candidate for explosives and propellants:
| Property | Value |
|---|---|
| Detonation Velocity (V₀) | 8655 m/s |
| Detonation Pressure (P) | 28.0 GPa |
| Impact Sensitivity | >40 J (insensitive) |
Challenges and Future Directions
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Synthetic Limitations: Regioselectivity in cycloaddition reactions remains a hurdle, often yielding 2-substituted isomers .
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Toxicity Concerns: Some derivatives show hepatotoxicity at high doses (>100 mg/kg in murine models) .
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Opportunities: Functionalization at the pyrimidine 2- and 5-positions could enhance bioactivity .
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